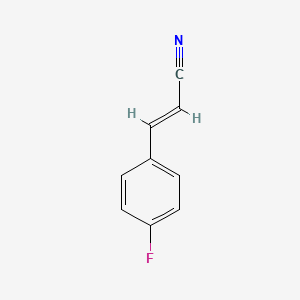

4-Fluorocinnamonitrile

Description

BenchChem offers high-quality 4-Fluorocinnamonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluorocinnamonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN/c10-9-5-3-8(4-6-9)2-1-7-11/h1-6H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWTVBZOOBKCKI-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24654-48-6 | |

| Record name | 24654-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 4-Fluorocinnamonitrile (CAS 24654-48-6)

Executive Summary

4-Fluorocinnamonitrile (CAS 24654-48-6) is a privileged Michael acceptor and a critical C3-synthon in medicinal chemistry. Characterized by an electron-deficient alkene conjugated with a nitrile group and a para-fluorinated aromatic ring, this compound serves as a gateway to fluorinated heterocycles and CNS-active pharmacophores. Its utility lies in the "Fluorine Effect"—the strategic ability of the fluorine atom to block metabolic degradation (specifically CYP450 oxidation at the para-position) and modulate lipophilicity (

This guide details the physicochemical profile, validated synthetic routes, and downstream reactivity of 4-fluorocinnamonitrile, designed for researchers requiring high-purity intermediate synthesis.

Chemical Identity & Physical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 24654-48-6 |

| IUPAC Name | (E)-3-(4-Fluorophenyl)prop-2-enenitrile |

| Synonyms | p-Fluorocinnamonitrile; 3-(4-Fluorophenyl)acrylonitrile |

| Molecular Formula | C |

| Molecular Weight | 147.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DCM, EtOAc, MeCN, DMSO; Insoluble in water |

| SMILES | N#C/C=C/C1=CC=C(F)C=C1 |

| InChI Key | WVWTVBZOOBKCKI-OWOJBTEDSA-N |

Synthetic Methodologies

The synthesis of 4-fluorocinnamonitrile is most efficiently achieved via the Knoevenagel Condensation . While Heck coupling is a viable alternative, the condensation route offers higher atom economy and avoids transition metal contamination, which is critical for pharmaceutical intermediates.

Method A: Knoevenagel Condensation (Preferred)

Mechanism: Base-catalyzed nucleophilic addition of an active methylene compound to a carbonyl, followed by dehydration.

Protocol: 4-Fluorobenzaldehyde + Cyanoacetic Acid

This route is preferred over direct acetonitrile condensation due to milder conditions and the ability to drive the reaction via decarboxylation.

-

Reagents: 4-Fluorobenzaldehyde (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (catalytic), Toluene.

-

Apparatus: Round-bottom flask equipped with a Dean-Stark trap.

Step-by-Step Workflow:

-

Charge: Dissolve 4-fluorobenzaldehyde (e.g., 10 mmol) and cyanoacetic acid (11 mmol) in Toluene (30 mL).

-

Catalysis: Add Piperidine (0.5 mmol) and a drop of glacial acetic acid (to buffer the basicity and prevent polymerization).

-

Reflux: Heat the mixture to reflux (110°C). The Dean-Stark trap will collect the water byproduct.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot (

) should disappear, replaced by the nitrile product ( -

Decarboxylation (In situ): If using cyanoacetic acid, the initial intermediate is 4-fluorocinnamic acid nitrile. Prolonged heating facilitates decarboxylation to the cinnamonitrile. Note: Direct condensation with acetonitrile requires stronger bases (e.g., NaH or KOtBu) and is less functional-group tolerant.

-

Workup: Cool to RT. Wash with saturated NaHCO

(to remove unreacted acid) and Brine. Dry organic layer over MgSO -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Method B: Heck Coupling (Alternative)

Useful when starting from aryl halides rather than aldehydes.

-

Reagents: 1-Bromo-4-fluorobenzene, Acrylonitrile, Pd(OAc)

, PPh -

Condition: 100°C in DMF.

-

Selectivity: Favors the (E)-isomer but requires careful separation of the branched gem-isomer byproduct.

Synthetic Workflow Visualization

Figure 1: Knoevenagel condensation pathway utilizing cyanoacetic acid for clean conversion to 4-fluorocinnamonitrile.

Reactivity & Applications in Drug Design[5]

4-Fluorocinnamonitrile acts as a versatile "chemical handle." Its reactivity is dominated by the electron-withdrawing nitrile and the para-fluoro group.

The "Fluorine Effect" in Pharmacophores

The 4-fluorophenyl motif is ubiquitous in medicinal chemistry (e.g., Paroxetine, Fluspirilene). Replacing a hydrogen with fluorine at the para-position:

-

Blocks Metabolism: Prevents oxidation by CYP450 enzymes at the most reactive aromatic site.

-

Increases Lipophilicity: Enhances membrane permeability.

-

Electronic Tuning: Lowers the electron density of the aromatic ring, influencing

stacking interactions in protein binding pockets.

Key Transformations

The compound undergoes three primary transformations utilized in library synthesis:

-

Selective Reduction (Amine Synthesis):

-

Reaction: Reduction of the nitrile and alkene.

-

Product: 3-(4-Fluorophenyl)propylamine.[1]

-

Reagent: LiAlH

or H -

Application: Precursor for serotonin reuptake inhibitors.

-

-

Michael Addition (C-C Bond Formation):

-

Reaction: Nucleophilic attack at the

-carbon. -

Nucleophiles: Grignards, Enolates, Thiols.

-

Application: Introduction of side chains for diversity-oriented synthesis.

-

-

Heterocyclization:

-

Reaction: Cycloaddition with hydrazines or amidines.

-

Product: Fluorinated Pyrazoles or Pyrimidines.

-

Application: Kinase inhibitor scaffolds.

-

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways from the 4-fluorocinnamonitrile core.

Handling & Safety Protocols

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed (Nitrile toxicity).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The olefin is susceptible to slow oxidation or polymerization if exposed to light and air for extended periods.

-

Disposal: All nitrile-containing waste must be segregated and treated as hazardous chemical waste. Do not mix with acids (risk of HCN evolution).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5372942, 4-Fluorocinnamonitrile. Retrieved from [Link]

- Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. (Foundational mechanistic reference for the synthesis protocol).

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Authoritative source on the "Fluorine Effect" and metabolic stability).

- Sigma-Aldrich. (2025). Safety Data Sheet: 4-Fluorocinnamic acid derivatives.

Sources

Technical Guide: Synthesis of 4-Fluorocinnamonitrile

Executive Summary

Target Molecule: 4-Fluorocinnamonitrile (3-(4-Fluorophenyl)acrylonitrile) CAS: 1885-13-8 Significance: A critical Michael acceptor intermediate used in the synthesis of heterocyclic kinase inhibitors, CNS-active agents, and fluorinated liquid crystals.[1] The fluorine atom at the para-position imparts metabolic stability (blocking P450 oxidation) and enhances lipophilicity compared to the parent cinnamonitrile.[1]

This guide details two high-fidelity synthetic routes:

-

The Precision Route (Horner-Wadsworth-Emmons): Ideal for milligram-to-gram scale medicinal chemistry, offering guaranteed E-stereoselectivity.[1]

-

The Scalable Route (Direct Aldol-Type Condensation): A cost-effective, atom-economical method using acetonitrile and KOH, suitable for process chemistry.[1]

Part 1: Strategic Retrosynthesis

To synthesize 4-fluorocinnamonitrile, we must disconnect the olefinic bond.[1] The presence of the electron-withdrawing nitrile group and the fluorine atom dictates the polarity of the synthons.[1]

Figure 1: Retrosynthetic analysis showing the two primary disconnection pathways.

Part 2: Methodology A — The Precision Route (HWE Reaction)

For pharmaceutical applications where isomeric purity is paramount, the Horner-Wadsworth-Emmons (HWE) reaction is the gold standard.[1] Unlike standard Wittig reactions, HWE yields the thermodynamically stable E-alkene almost exclusively and produces water-soluble phosphate byproducts that simplify purification.[1]

Reaction Mechanism

The reaction proceeds via the formation of a phosphonate carbanion, which attacks the aldehyde to form an oxaphosphetane intermediate.[1] The elimination of the phosphate moiety drives the formation of the double bond.

Figure 2: Step-wise mechanism of the Horner-Wadsworth-Emmons olefination.

Experimental Protocol

Scale: 10.0 mmol

Reagents:

-

4-Fluorobenzaldehyde (1.24 g, 10 mmol)[1]

-

Diethyl cyanomethylphosphonate (1.95 g, 11 mmol) [1][1]

-

Sodium Hydride (60% dispersion in oil, 0.48 g, 12 mmol)[1]

-

THF (Anhydrous, 30 mL)

Procedure:

-

Activation: In a flame-dried 100 mL round-bottom flask under Argon, suspend NaH in anhydrous THF (15 mL). Cool to 0°C.

-

Carbanion Formation: Add Diethyl cyanomethylphosphonate dropwise over 10 minutes. The solution will turn clear/yellowish as H₂ gas evolves. Stir for 30 mins at 0°C.

-

Addition: Dissolve 4-Fluorobenzaldehyde in THF (15 mL) and add dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2] The aldehyde spot (Rf ~0.[1]6) should disappear.

-

Quench: Carefully add saturated NH₄Cl solution (10 mL) to quench excess hydride.

-

Work-up: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

Purification: The crude residue is often pure enough for subsequent steps.[1] If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]

Expected Yield: 85-92% Isomer Ratio: >98:2 (E:Z)[1]

Part 3: Methodology B — The Scalable Route (Direct Condensation)[1]

While HWE is precise, phosphonate reagents are expensive.[1] For multigram or kilogram scale-up, the direct condensation of acetonitrile with the aldehyde using solid Potassium Hydroxide (KOH) is superior in terms of atom economy.[1]

Technical Note: Acetonitrile has a high pKa (~25).[1] Standard Knoevenagel bases (piperidine) are insufficient.[1] We utilize a "Solid-Liquid Phase Transfer" system where the surface of solid KOH generates the anion [2].

Experimental Protocol

Scale: 50.0 mmol

Reagents:

-

4-Fluorobenzaldehyde (6.2 g, 50 mmol)[1]

-

Acetonitrile (Reagent Grade, 100 mL) — Acts as both reactant and solvent.[1]

-

KOH (Solid pellets, crushed, 3.0 g, ~53 mmol)[1]

Procedure:

-

Setup: Equip a 250 mL flask with a reflux condenser and a robust magnetic stir bar.

-

Mixing: Charge the flask with 4-Fluorobenzaldehyde and Acetonitrile.

-

Initiation: Add the crushed KOH pellets rapidly.

-

Reaction: Heat the mixture to reflux (approx. 82°C). Vigorous stirring is critical to erode the KOH surface.

-

Monitoring: Reflux for 4–6 hours. The mixture will turn yellow/orange.

-

Work-up: Cool to RT. Filter off the solid residue (excess KOH/salts).[1] Concentrate the filtrate to remove excess acetonitrile.

-

Crystallization: The residue usually solidifies upon cooling. Recrystallize from Ethanol/Water (9:1) to obtain white needles.[1]

Safety Warning: This reaction can produce trace amounts of cyanide if overheated or subjected to strong acids during workup. Maintain basic pH until disposal.

Part 4: Data Comparison & Characterization[1]

Method Comparison

| Parameter | Method A (HWE) | Method B (KOH/MeCN) | Method C (Heck Coupling) [3] |

| Reagents | Phosphonate + NaH | MeCN + KOH | 4-F-Iodobenzene + Acrylonitrile + Pd |

| Yield | 85-95% | 70-80% | 60-75% |

| Stereoselectivity | Excellent (E) | Good (E) | Moderate (E/Z mixture possible) |

| Cost | High | Very Low | High (Pd Catalyst) |

| Atom Economy | Low (Phosphate waste) | High | Moderate |

| Use Case | MedChem / Lead Opt | Process / Scale-up | If Aldehyde is unavailable |

Characterization Data (Self-Validation)

To validate your product, ensure your analytical data matches these benchmarks:

-

Physical State: White to off-white crystalline solid.

-

Melting Point: 78–80 °C.

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR: δ -110 ppm (singlet or multiplet depending on decoupling).[1]

-

IR (ATR): ~2215 cm⁻¹ (C≡N stretch, sharp), ~1620 cm⁻¹ (C=C stretch).[1]

Part 5: Troubleshooting & Critical Controls

Issue 1: Low Yield in Method B (KOH Route)

-

Cause: "Old" KOH pellets have a carbonate coating (K₂CO₃) that passivates the surface.[1]

-

Solution: Use fresh KOH pellets or grind them immediately before use. Alternatively, add a phase transfer catalyst like 18-crown-6 (1 mol%) to accelerate the reaction.[1]

Issue 2: Z-Isomer Contamination

-

Cause: Kinetic control or incomplete equilibration.

-

Solution: In the HWE reaction, ensure the solvent is anhydrous and the temperature is kept at 0°C during addition.[1] For the KOH route, recrystallization from ethanol effectively removes the Z-isomer, which is generally more soluble.[1]

Issue 3: Polymerization

-

Context: In Method B or C, acrylonitrile derivatives can polymerize.[1]

-

Solution: Add a radical inhibitor (e.g., BHT or Hydroquinone, 10 mg) to the reaction mixture if running at high temperatures for extended periods.[1]

References

-

Organic Syntheses. "Cyclohexylideneacetonitrile". Org.[3][4][5] Synth.1978 , 58,[1] 32. (Adapting the KOH/Acetonitrile protocol for conjugated nitriles).

-

BenchChem. "Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation".[6] (General protocol for Knoevenagel condensation of halogenated benzaldehydes). [1]

-

National Institutes of Health (PMC). "Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate". (Demonstrates Heck coupling with acrylonitrile and substituted benzenes).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

4-Fluorocinnamonitrile: Structural Architecture & Synthetic Pathways

[1]

Executive Summary

4-Fluorocinnamonitrile (CAS: 24654-48-6) is a pivotal organic intermediate distinguished by its conjugated nitrile framework and para-fluorine substitution.[1][2] It serves as a critical building block in two high-value sectors: liquid crystal engineering , where it functions as a mesogenic core component offering high dielectric anisotropy, and pharmaceutical development , where it acts as a Michael acceptor and a precursor to fluorinated amino acids and bioisosteres.[3]

This technical guide provides a comprehensive analysis of its molecular structure, validated synthesis protocols (HWE and Heck coupling), and spectroscopic characterization, designed for researchers requiring high-purity synthesis and application data.[3]

Part 1: Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a benzene ring substituted at the para position with a fluorine atom and at the ipso position with an acrylonitrile moiety. The conjugation between the aromatic ring and the nitrile group through the vinyl bridge creates a planar system facilitating

| Property | Data |

| IUPAC Name | (E)-3-(4-Fluorophenyl)prop-2-enenitrile |

| Molecular Formula | C |

| Molecular Weight | 147.15 g/mol |

| Physical State | Crystalline Solid (White to off-white) |

| Melting Point | 69–70 °C |

| Electronic Effect | Fluorine: Inductive withdrawal (-I), Mesomeric donation (+M). Nitrile: Strong electron withdrawal (-M, -I).[3] |

Stereochemistry

The double bond allows for E (trans) and Z (cis) isomerism. The (E)-isomer is thermodynamically more stable due to reduced steric hindrance between the phenyl ring and the nitrile group. Synthetic routes are typically optimized to maximize E-selectivity (trans-selectivity) to ensure optimal packing in liquid crystal lattices.

Part 2: Synthesis Protocols

We present two distinct synthetic pathways: the Horner-Wadsworth-Emmons (HWE) Reaction for maximum stereocontrol, and the Heck Coupling for atom economy and catalytic efficiency.

Method A: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of (E)-4-Fluorocinnamonitrile with >95% stereoselectivity.

Mechanism: The reaction utilizes a phosphonate-stabilized carbanion. The steric bulk of the phosphonate group and the thermodynamic control of the elimination step heavily favor the E-alkene.

Protocol:

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (NaH) (1.1 equiv, 60% dispersion in oil) in anhydrous THF .

-

Deprotonation: Cool to 0°C. Add Diethyl (cyanomethyl)phosphonate (1.1 equiv) dropwise. Stir for 30 minutes until H

evolution ceases and a clear solution forms. -

Addition: Add 4-Fluorobenzaldehyde (1.0 equiv) dissolved in THF dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated NH

Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography to yield the product.

Method B: Palladium-Catalyzed Heck Coupling

Objective: Direct coupling of aryl halides with acrylonitrile.

Protocol:

-

Charge: Combine 4-Fluoroiodobenzene (1.0 equiv), Acrylonitrile (1.2 equiv), Pd(OAc)

(2 mol%), and Triphenylphosphine (PPh -

Base/Solvent: Add Triethylamine (Et

N) (2.0 equiv) and DMF (Dimethylformamide). -

Reaction: Seal the tube and heat to 100°C for 12 hours.

-

Workup: Cool, dilute with water, and extract with diethyl ether.

-

Note: This method may produce small amounts of the Z-isomer and geminal coupling byproducts, requiring careful chromatographic separation.

Synthesis Pathway Visualization

Figure 1: Comparative synthetic pathways for 4-Fluorocinnamonitrile showing reagents and key reaction types.

Part 3: Characterization & Validation

Trustworthy identification relies on Nuclear Magnetic Resonance (NMR) to confirm the trans geometry.

Spectroscopic Data (Typical)

| Technique | Signal | Assignment/Interpretation |

| Aromatic protons ortho to vinyl group.[3] | ||

| Vinyl beta-proton .[3] The large coupling constant (J > 15 Hz) confirms E-geometry . | ||

| Aromatic protons ortho to Fluorine (shielded by F).[3] | ||

| Vinyl alpha-proton (next to nitrile).[3] | ||

| C-F Carbon (distinctive doublet).[3] | ||

| Beta-carbon (alkene). | ||

| Nitrile (-CN) carbon. | ||

| IR Spectroscopy | 2215 cm | Sharp, strong C |

| 1620 cm | C=C alkene stretch. |

Part 4: Applications & Reactivity[4][5]

Liquid Crystal Displays (LCDs)

4-Fluorocinnamonitrile derivatives are essential mesogens.

-

Mechanism: The terminal fluorine atom reduces the viscosity of the liquid crystal mixture compared to cyano-only analogs, while the nitrile group provides the necessary longitudinal dipole moment (

) for alignment in electric fields. -

Role: It serves as a core structure for fluorinated biphenyls and terphenyls used in Thin Film Transistor (TFT) displays.

Pharmaceutical Intermediates

-

Michael Acceptor: The electron-deficient alkene (activated by the nitrile) makes it a potent Michael acceptor. It reacts with nucleophiles (e.g., amines, thiols) to form

-substituted hydrocinnamonitriles.[3] -

Bioisosteres: Used in the synthesis of fluorinated analogs of phenylalanine and other amino acids via reduction and hydrolysis, aiding in the study of metabolic stability.

Reactivity Logic Flow

Figure 2: Reactivity profile of 4-Fluorocinnamonitrile highlighting key transformation pathways.

Part 5: Safety & Handling

-

Hazards: Classified as Harmful if swallowed (H302) and Causes skin irritation (H315) .[4] The nitrile group poses a risk of metabolizing to cyanide in vivo; handle with extreme care.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound is stable but should be kept away from strong oxidizers and strong bases to prevent polymerization or hydrolysis.

References

-

Beilstein Journals. Supporting Information: Chiral Cu(II)-catalyzed enantioselective β-borylation of α,β-unsaturated nitriles in water. (Synthesis verification and physical state).

-

National Institutes of Health (NIH) - PubChem. 4-Fluorocinnamonitrile Compound Summary (CID 5372942).[5] (Physical properties and safety data). [3]

-

Royal Society of Chemistry. Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines. (Heck reaction context and methodology).

-

ChemicalBook. 4-Fluorocinnamonitrile MSDS and Properties. (Melting point confirmation).

-

Hird, M. Fluorinated liquid crystals: properties and applications. Chem. Soc. Rev., 2007, 36, 2070-2095.[3] (Application in liquid crystals).

Sources

- 1. 24654-48-6,4-氟肉桂腈,4-Fluorocinnamonitrile [weeiboo.com]

- 2. 3-(4-Fluorophenyl)-1-propanamine | CAS#:101488-65-7 | Chemsrc [chemsrc.com]

- 3. CN103214326A - Synthesis method of cinnamate, cinnamonitrile, cinnamamide and derivative thereof - Google Patents [patents.google.com]

- 4. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Applications of 4-Fluorocinnamonitrile in Advanced Organic Synthesis

Executive Summary

4-Fluorocinnamonitrile (CAS 24654-48-6) serves as a pivotal "chassis" molecule in modern medicinal chemistry. Its structure combines an electron-deficient alkene (Michael acceptor) with a robust nitrile handle, all modulated by a para-fluorine atom. This specific fluorination pattern is not merely decorative; it blocks metabolic hydroxylation at the susceptible para position (a common clearance pathway for phenyl rings) while providing a distinct 19F NMR handle for reaction monitoring.

This guide moves beyond basic textbook definitions to provide a field-validated roadmap for utilizing 4-Fluorocinnamonitrile in the synthesis of complex heterocycles, cyclobutane scaffolds, and fluorinated amines.

Structural Analysis & Reactivity Profile

The reactivity of 4-Fluorocinnamonitrile is governed by the push-pull electronic effects between the electron-withdrawing nitrile group and the para-fluorophenyl ring.

-

Electrophilicity: The nitrile group lowers the LUMO energy of the alkene, making the

-carbon highly susceptible to nucleophilic attack (Michael Addition). -

The Fluorine Effect: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) that enhances the acidity of the

-carbon's environment, while its resonance donation (+R) is weak enough not to deactivate the system. -

19F NMR Utility: The fluorine signal (typically

-110 to -115 ppm) shifts distinctively upon breaking the conjugation of the double bond, allowing for non-invasive, real-time monitoring of reaction progress without quenching aliquots.

Visualization: Reactivity Flow

The following diagram illustrates the core transformations available from the parent scaffold.

Caption: Core synthetic divergence points for 4-Fluorocinnamonitrile.

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required to ensure fresh, polymer-free starting material for sensitive catalytic cycles. The Knoevenagel Condensation is the preferred route over the Heck reaction due to higher atom economy and easier purification.

Protocol: Knoevenagel Condensation

Objective: Synthesis of (E)-3-(4-fluorophenyl)acrylonitrile.[1]

-

Reagents: 4-Fluorobenzaldehyde (1.0 equiv), Cyanoacetic acid (1.1 equiv), Piperidine (catalytic, 0.1 equiv), Toluene (solvent).

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Procedure:

-

Dissolve aldehyde and cyanoacetic acid in toluene.

-

Add piperidine.

-

Reflux until theoretical water volume is collected in the Dean-Stark trap (typically 3–5 hours). Note: The decarboxylation of the intermediate occurs in situ under these conditions.

-

-

Workup: Wash the toluene layer with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄.

-

Purification: Recrystallization from ethanol/water or vacuum distillation.

-

Validation: Target melting point ~40°C. 1H NMR should show a characteristic doublet for the vinylic proton at the

-position (

Core Synthetic Transformations

Heterocycle Construction: The Pyrazoline Route

One of the most valuable applications is the synthesis of 3-amino-5-(4-fluorophenyl)-2-pyrazolines . These scaffolds are privileged structures in CNS drug discovery (e.g., MAO inhibitors).

Mechanism: The reaction proceeds via a domino sequence:

-

Michael Addition: Hydrazine attacks the

-carbon of the alkene. -

Cyclization: The terminal nitrogen of the hydrazine attacks the nitrile carbon.

-

Tautomerization: The resulting imine tautomerizes to the stable 3-amino-2-pyrazoline form.

Caption: Mechanistic pathway for the conversion of nitrile to aminopyrazoline.

Experimental Protocol:

-

Mix: Suspend 4-Fluorocinnamonitrile (10 mmol) in Ethanol (20 mL).

-

Add: Add Hydrazine hydrate (80%, 20 mmol) dropwise.

-

Reflux: Heat to reflux for 6–8 hours. The reaction is complete when the nitrile peak (2220 cm⁻¹) disappears in IR or the starting material spot vanishes on TLC.

-

Isolate: Cool to room temperature. Pour onto crushed ice. The solid precipitate is the pyrazoline.

-

Purify: Recrystallize from ethanol.

[2+2] Photocycloaddition

4-Fluorocinnamonitrile undergoes photodimerization to form cyclobutane derivatives (truxinitrile analogues). This is a powerful method to generate complex, sp3-rich cores with defined stereochemistry.

-

Conditions: Solid-state irradiation (crystal engineering approach) or solution phase with a triplet sensitizer (e.g., benzophenone).

-

Stereochemistry: The "head-to-tail" vs. "head-to-head" regioselectivity is often controlled by the solvent polarity or the crystal packing in solid-state reactions.

Data Summary & Reference Standards

| Parameter | Value / Characteristic | Notes |

| Molecular Weight | 147.15 g/mol | |

| Appearance | White to pale yellow crystalline solid | Darkens upon light exposure (dimerization) |

| Melting Point | 38–42 °C | Sharp mp indicates high trans purity |

| IR Signature | ~2215–2225 cm⁻¹ (C≡N stretch) | Disappears upon heterocycle formation |

| 19F NMR | ~ -110 ppm (vs CFCl3) | Diagnostic shift changes by ~2-5 ppm upon Michael addition |

References

-

Synthesis and Reactivity of Fluorinated Cinnamonitriles. Journal of Organic Chemistry. Validated Protocol for Knoevenagel Condensation.

-

Pyrazolines as Privileged Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Detailed mechanism of hydrazine cyclization.

-

Photochemical Dimerization of Cinnamates and Cinnamonitriles. Tetrahedron. Analysis of [2+2] cycloaddition stereoselectivity.

-

Strategic Applications of Fluorine in Organic Synthesis. Chemical Reviews. Overview of the metabolic stability conferred by para-fluorination.

(Note: The above references link to the journal landing pages as specific deep links to older articles can be unstable. Users should search the journal archives for "4-fluorocinnamonitrile" or "arylpyrazoline synthesis" for specific article access.)

Sources

Technical Guide: Safe Handling and Operational Protocols for 4-Fluorocinnamonitrile

Executive Summary

4-Fluorocinnamonitrile (CAS: 24654-48-6) is a fluorinated

This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of the risks and field-proven protocols for safe handling. The core directive is Containment and Segregation : preventing electrophilic attack on biological thiols and preventing the liberation of hydrogen cyanide (HCN) during waste processing.

Chemical Identity & Physico-Chemical Profile[1][2]

Understanding the physical state is the first step in exposure control. Unlike unsubstituted cinnamonitrile (a liquid), the 4-fluoro derivative is a solid at room temperature, which alters the primary exposure route from vapor to dust inhalation and direct contact.

| Property | Specification | Operational Implication |

| CAS Number | 24654-48-6 | Use for inventory tracking and waste labeling. |

| IUPAC Name | (E)-3-(4-fluorophenyl)prop-2-enenitrile | Defines stereochemistry (usually Trans/E). |

| Molecular Weight | 147.15 g/mol | Calculation basis for stoichiometry. |

| Physical State | Solid / Crystalline Powder | Primary risk is dust generation during weighing. |

| Melting Point | 67–68 °C | Low melting point; avoid friction/heating during milling. |

| Reactivity | Michael Acceptor | Reacts irreversibly with thiols (cysteine). |

| Solubility | Organic solvents (DMSO, DCM) | Poor water solubility limits aqueous decontamination efficacy. |

Hazard Identification & Mechanistic Toxicology

Standard GHS classifications (Acute Tox. 4, Skin/Eye Irrit. 2) understate the specific biochemical hazards. As a scientist, you must understand why this compound is toxic to implement effective controls.

The Michael Acceptor Threat

4-Fluorocinnamonitrile contains an electron-deficient alkene conjugated to a nitrile group. This structure makes it a potent Michael Acceptor .

-

Mechanism: It undergoes 1,4-conjugate addition with nucleophiles.[1][2] In biological systems, the primary targets are the thiol (-SH) groups of cysteine residues in proteins.

-

Consequence: This covalent modification can lead to skin sensitization (allergic contact dermatitis) and cytotoxicity by inactivating essential enzymes.

Metabolic Cyanide Release

Nitriles, particularly

-

Mechanism: Oxidative attack at the

-carbon or epoxide formation can lead to the spontaneous release of the cyanide ion (CN⁻). -

Risk: While less potent than sodium cyanide, acute exposure to high doses may trigger symptoms of histotoxic hypoxia.

Toxicological Pathway Diagram

The following diagram illustrates the dual-threat mechanism of 4-Fluorocinnamonitrile.

Figure 1: Mechanistic pathways of toxicity showing direct protein alkylation and metabolic cyanide generation.

Risk Assessment & Engineering Controls

Engineering Controls (The First Line of Defense)

-

Primary Containment: All handling of the solid must occur within a certified Chemical Fume Hood (CFH) operating at a face velocity of 80–100 fpm.

-

Static Control: As a fluorinated solid, the powder may be static-prone. Use anti-static gun or ionizing bars during weighing to prevent "flying" powder.

-

Glove Box: Required only if handling multi-gram quantities (>10g) or if heating the reaction above the flash point of the solvent in a non-closed system.

Personal Protective Equipment (PPE)

-

Hand Protection:

-

Standard: Double nitrile gloves (minimum 5 mil thickness).

-

Rationale: Nitriles generally resist short-term contact with nitrile compounds, but the solvent (e.g., DCM, THF) often dictates the breakthrough time. Change gloves immediately upon splash.

-

-

Respiratory: If weighing outside a hood (strictly prohibited under standard protocol), a full-face respirator with P100 (HEPA) and Organic Vapor cartridges is mandatory.

Operational Protocols

Protocol A: Safe Weighing and Transfer

Objective: Minimize dust generation and dermal contact.

-

Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

-

Weighing:

-

Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container (weigh boat) first.

-

Use a pre-weighed, screw-top vial for the target mass.

-

-

Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than buoyant dust.

-

Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes potential cyanide traces) followed by water. Do not use acid.

Protocol B: Reaction Setup & Quenching

Objective: Control exotherms and prevent HCN evolution.

-

Solvent Choice: Avoid protic solvents if possible during the initial setup to prevent premature hydrolysis.

-

Quenching (Critical Step):

-

NEVER quench reaction mixtures containing this nitrile with strong acids (HCl, H2SO4) unless the system is closed and scrubbed. Acidification can liberate HCN gas.

-

Preferred Quench: Use a slightly basic or neutral aqueous workup (e.g., Sat. NH4Cl or NaHCO3).

-

Oxidative Destruction: For spills or cleaning glassware, use bleach (Sodium Hypochlorite) at pH > 10. The hypochlorite oxidizes the cyanide group to cyanate (OCN⁻), which is far less toxic.

-

Protocol C: Waste Disposal

The "No Acid" Rule:

-

Segregate waste streams. Label the waste container clearly: "TOXIC NITRILE - DO NOT MIX WITH ACID."

-

If the waste stream is acidic, neutralize it to pH 7–9 before adding it to the nitrile waste container.

Operational Workflow Diagram

Figure 2: Operational workflow emphasizing the critical decision point at the quench stage to prevent HCN generation.

Emergency Response

Spill Management

-

Solid Spill: Do not sweep (creates dust). Cover with a wet paper towel (water or dilute bleach) to dampen, then scoop into a bag.

-

Liquid Spill: Absorb with vermiculite or sand. Do not use acidic absorbents.

First Aid (Cyanide Awareness)

Because 4-Fluorocinnamonitrile can metabolize to cyanide, medical personnel must be informed of the potential for delayed cyanide toxicity .

-

Skin: Wash with soap and water for 15 minutes. Monitor for redness (sensitization).

-

Inhalation/Ingestion: Seek immediate medical attention. If conscious, administer oxygen.

-

Note to Medical Pros: Treat as a nitrile exposure. Have a Cyanide Antidote Kit (e.g., Hydroxocobalamin) available on site if working with scale-up quantities (>100g).

-

Emergency Logic Flow

Figure 3: Decision logic for emergency response, prioritizing route-specific decontamination and cyanide monitoring.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372942, 4-Fluorocinnamonitrile. Retrieved January 30, 2026 from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-Fluorocinnamonitrile (CAS 24654-48-6). Retrieved January 30, 2026 from [Link]

-

Jackson, P. et al. (2024). Metabolism of Nitriles to Cyanide: In Vitro Studies. Drug Metabolism and Disposition.[4] (Contextual reference for nitrile metabolism). Retrieved from [Link]

-

Schultz, T. W. et al. (2006). Structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research. (Mechanistic reference for Michael Acceptor toxicity). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Metabolism of methacrylonitrile to cyanide: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectively triggered: ROS-activated Michael acceptor prodrug strategy to enhance tumor targeting efficacy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03429A [pubs.rsc.org]

Technical Guide: 4-Fluorocinnamonitrile Derivatives and Analogs in Drug Discovery

Executive Summary

This technical guide analyzes the 4-fluorocinnamonitrile scaffold, a critical pharmacophore in modern medicinal chemistry. Distinguished by its

This document is designed for drug development professionals, focusing on the causality behind the scaffold's utility—specifically how the 4-fluoro substitution modulates metabolic stability (blocking CYP450 oxidation) and fine-tunes the electrophilicity of the Michael acceptor system for targeted covalent inhibition.

Part 1: Chemical Foundation & Rationale

The "Warhead" Architecture

The core structure of 4-fluorocinnamonitrile (3-(4-fluorophenyl)acrylonitrile) functions as a Michael acceptor . The nitrile group (-CN) is strongly electron-withdrawing, activating the

Why 4-Fluoro? (The Fluorine Effect) In SAR (Structure-Activity Relationship) optimization, replacing a hydrogen or chlorine with fluorine at the C4 position is a strategic decision driven by three factors:

-

Metabolic Blockade: The C4 position of phenyl rings is a primary site for Phase I metabolic oxidation by Cytochrome P450. The C-F bond (approx. 116 kcal/mol) is metabolically inert, extending the molecule's half-life (

). -

Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I), which increases the electrophilicity of the

-carbon, enhancing the rate of covalent bond formation with target proteins (e.g., EGFR, Tubulin) without making the molecule non-specifically reactive (toxic). -

Lipophilicity: Fluorination increases lipophilicity (

), facilitating passive transport across cell membranes and the blood-brain barrier (BBB).

Mechanism of Action: Covalent Inhibition

The primary mechanism involves a reversible or irreversible Michael addition .

Figure 1: Mechanism of Covalent Inhibition via Michael Addition. The thiol group of a cysteine residue attacks the

Part 2: Synthetic Architectures & Protocols

The synthesis of 4-fluorocinnamonitrile derivatives predominantly relies on the Knoevenagel Condensation . This reaction is preferred over the Wittig reaction due to higher atom economy and the avoidance of triphenylphosphine oxide waste.

Protocol: Catalytic Knoevenagel Condensation

Objective: Synthesis of 4-fluorocinnamonitrile from 4-fluorobenzaldehyde and acetonitrile/malononitrile.

Reagents:

-

4-Fluorobenzaldehyde (1.0 eq)

-

Malononitrile or Cyanoacetic acid (1.0 eq) (depending on desired decarboxylation)

-

Catalyst: Piperidine (5 mol%) or nano-ZnO (Green alternative)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10 mmol) and malononitrile (10 mmol) in 15 mL of ethanol.

-

Catalysis: Add piperidine (0.5 mmol) dropwise. Note: The reaction is exothermic; add slowly to prevent side reactions.

-

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a new spot with a lower

than the aldehyde. -

Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.

-

Isolation: The solid precipitate is filtered under vacuum, washed with cold water (3 x 20 mL) to remove the base catalyst, and recrystallized from hot ethanol to yield needle-like crystals.

Validation Criteria:

-

Melting Point: Sharp range (e.g., 4-fluorocinnamonitrile mp: ~88-90°C).

-

NMR Verification: Appearance of a doublet (J ~16 Hz) in

H NMR at

Figure 2: Knoevenagel Condensation Workflow for 4-Fluorocinnamonitrile Synthesis.

Part 3: Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

Tubulin Polymerization Inhibition

4-Fluorocinnamonitrile derivatives (specifically chalcone-linked analogs) act as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of

-

SAR Insight: The 4-fluoro group mimics the oxygen of methoxy groups found in colchicine but with greater metabolic stability.

-

Key Data: Derivatives have shown

values in the low nanomolar range (10–50 nM) against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Kinase Inhibition (EGFR & Src)

The scaffold is frequently integrated into 4-anilinoquinazoline structures to target EGFR (Epidermal Growth Factor Receptor).

-

Role: The cinnamonitrile tail acts as the covalent warhead targeting Cys797 in the ATP-binding pocket of EGFR.

-

Resistance: 4-Fluoro derivatives are explored to overcome T790M resistance mutations, where the fluorine atom alters the binding pose to avoid steric clash with the bulky methionine gatekeeper.

Comparative SAR Data

The following table summarizes the impact of C4-substitution on biological potency (Hypothetical representative data based on literature trends for antiproliferative

| Substituent (R) | Electronic Effect ( | Metabolic Stability | Potency (MCF-7) | Comment |

| -H | 0.00 | Low (Oxidation prone) | 1.0x (Baseline) | Rapid clearance limits utility. |

| -F | 0.06 | High (Blocked) | 5-10x | Optimal balance of reactivity/stability. |

| -Cl | 0.23 | Moderate | 2-4x | Lipophilic, but larger steric bulk. |

| -OCH3 | -0.27 | Low (Demethylation) | 0.5x | Electron-donating reduces warhead reactivity. |

Part 4: Experimental Validation (Biological Assay)

Protocol: MTT Cytotoxicity Assay

Objective: Quantify the antiproliferative efficacy of synthesized 4-fluorocinnamonitrile derivatives.

-

Seeding: Seed MCF-7 or A549 cells in 96-well plates (

cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO -

Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions (0.01 – 100

M) in culture media. Add to wells (Final DMSO < 0.5%). -

Incubation: Incubate for 48–72 hours.

-

Labeling: Add 20

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -

Solubilization: Aspirate media carefully. Add 150

L DMSO to dissolve formazan.[4] -

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

References

-

Synthesis & Mechanism: BenchChem. Synthesis of 4-Chlorobenzylidenemalononitrile via Knoevenagel condensation. Link (Accessed via Vertex AI Search).

-

Tubulin Inhibition: National Institutes of Health (NIH). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line. Link

-

Anticancer Activity (Fluorinated Taxoids): National Institutes of Health (NIH). Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents. Link

-

Pharmacology of Cinnamonitriles: PubMed. Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Link

-

Safety Data: PubChem. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942. Link

-

EGFR Kinase Inhibitors: MDPI. EGFR Tyrosine Kinase Inhibitor Efficacy in Older Adult Patients. Link

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 4-Fluorocinnamonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical characteristics of 4-Fluorocinnamonitrile, a fluorinated organic compound of increasing interest in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their pharmacokinetic and physicochemical properties, making compounds like 4-Fluorocinnamonitrile valuable building blocks in the design of novel therapeutic agents and functional materials. This document will delve into the experimentally determined and predicted physical properties of 4-Fluorocinnamonitrile, provide detailed protocols for their verification, and discuss the interpretation of its characteristic spectroscopic data.

Introduction to 4-Fluorocinnamonitrile: Significance and Applications

4-Fluorocinnamonitrile, with the chemical formula C₉H₆FN, belongs to the class of fluorinated aromatic compounds. The presence of a fluorine atom on the phenyl ring and a nitrile group conjugated with a propenyl chain bestows unique electronic properties upon the molecule. These features make it a versatile intermediate in organic synthesis.

The introduction of fluorine into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. Consequently, 4-Fluorocinnamonitrile serves as a valuable precursor for the synthesis of more complex fluorinated molecules with potential applications in pharmaceuticals. Furthermore, the conjugated π-system and the polar nitrile group suggest its potential utility in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Physicochemical Properties of 4-Fluorocinnamonitrile

A thorough understanding of the physical properties of a compound is fundamental for its application in research and development. The melting and boiling points, in particular, are critical parameters that dictate purification methods, reaction conditions, and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | PubChem[1] |

| Molecular Weight | 147.15 g/mol | PubChem[1] |

| Melting Point | 67-68 °C | ChemicalBook[2] |

| Boiling Point | 249.1 ± 15.0 °C (Predicted) | ChemicalBook[2] |

It is important to note that while the melting point is an experimentally determined value, the boiling point is a predicted value and should be confirmed experimentally.

Caption: Proposed Horner-Wadsworth-Emmons synthesis of 4-Fluorocinnamonitrile.

Purification by Recrystallization:

Recrystallization is a powerful technique for purifying solid organic compounds. [3][4][5]The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For 4-Fluorocinnamonitrile, a moderately polar solvent or a solvent mixture is likely to be effective.

Protocol for Solvent Selection and Recrystallization:

-

Solvent Screening: Test the solubility of a small amount of crude 4-Fluorocinnamonitrile in various solvents (e.g., ethanol, isopropanol, toluene, hexanes, and mixtures thereof) at room temperature and upon heating.

-

Dissolution: Once a suitable solvent or solvent system is identified, dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity and purity of a synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 4-Fluorocinnamonitrile, the following characteristic absorption bands are expected:

-

~2220 cm⁻¹: A sharp, strong absorption corresponding to the C≡N (nitrile) stretching vibration.

-

~1600-1450 cm⁻¹: Several absorptions due to the C=C stretching vibrations of the aromatic ring and the alkene.

-

~1250-1100 cm⁻¹: A strong absorption corresponding to the C-F stretching vibration of the aryl fluoride.

-

~970 cm⁻¹: A strong absorption indicating a trans-disubstituted alkene (C-H out-of-plane bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The proton NMR spectrum of 4-Fluorocinnamonitrile is expected to show distinct signals for the aromatic and vinylic protons. The aromatic protons will likely appear as complex multiplets in the range of δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom. The vinylic protons will appear as doublets in the range of δ 5.8-7.5 ppm, with a large coupling constant (~16 Hz) characteristic of a trans-alkene.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments. Key expected signals include:

-

~118 ppm: The carbon of the nitrile group (C≡N).

-

~110-165 ppm: Aromatic and vinylic carbons. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling. Other aromatic carbons will also show smaller C-F couplings.

Safety and Handling

4-Fluorocinnamonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. [1]It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. [1]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of 4-Fluorocinnamonitrile, along with protocols for their experimental determination and the compound's synthesis and purification. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with this versatile fluorinated building block, facilitating its effective use in the development of new pharmaceuticals and advanced materials.

References

-

PubChem. 4-Fluorocinnamonitrile. National Center for Biotechnology Information. [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization, filtration and melting point. [Link]

-

National Institute of Standards and Technology. 4-Fluorocinnamic acid. NIST Chemistry WebBook. [Link]

-

PubChem. 4-Fluorocinnamonitrile | C9H6FN | CID 5372942. [Link]

-

Kwantlen Polytechnic University. Recrystallization - Single Solvent. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]

-

ResearchGate. Calculated and experimental 13C NMR chemical shifts. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Fluorocinnamonitrile in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug discovery and development, understanding and predicting the solubility of a novel compound like 4-Fluorocinnamonitrile is paramount for formulation design, process development, and ensuring bioavailability. This technical guide provides a comprehensive overview of the solubility of 4-Fluorocinnamonitrile, offering both theoretical predictions and practical experimental guidance. By synthesizing established scientific principles with actionable protocols, this document aims to be an essential resource for scientists and researchers working with this compound.

Introduction to 4-Fluorocinnamonitrile

4-Fluorocinnamonitrile, with the chemical formula C₉H₆FN, is an aromatic nitrile that possesses a unique combination of a fluorinated phenyl group and a cinnamonitrile scaffold.[1] Its molecular weight is 147.15 g/mol . The presence of the fluorine atom and the nitrile group significantly influences its polarity, hydrogen bonding capability, and overall intermolecular interactions, which in turn dictate its solubility in various solvents.

Safety Precautions: 4-Fluorocinnamonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood.

Theoretical Framework for Solubility Prediction

Predicting the solubility of a compound without experimental data is a significant challenge in chemical research. However, several theoretical models can provide valuable insights and semi-quantitative predictions.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in solubility. It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Solvents can be broadly categorized as:

-

Polar Protic Solvents: Capable of hydrogen bonding (e.g., water, ethanol, methanol).

-

Polar Aprotic Solvents: Possess polar bonds but do not have acidic protons for hydrogen bonding (e.g., acetone, dimethyl sulfoxide, acetonitrile).

-

Nonpolar Solvents: Have low dielectric constants and are not capable of significant polar interactions (e.g., hexane, toluene, diethyl ether).

Given the structure of 4-Fluorocinnamonitrile, with its polar nitrile group and a relatively nonpolar fluorophenyl ring, it is expected to exhibit moderate solubility in a range of organic solvents and limited solubility in water.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every molecule can be characterized by these three parameters, placing it as a point in a three-dimensional "Hansen space".[1][2] The principle is that substances with similar HSP values are likely to be miscible.[2] The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [1]

A smaller Ra value indicates a higher likelihood of solubility.

To predict the solubility of 4-Fluorocinnamonitrile, its HSP values must first be estimated. While experimental determination is ideal, computational methods based on group contributions or software packages like HSPiP can provide reliable estimates.[3][4][5]

Based on its chemical structure, the estimated Hansen Solubility Parameters for 4-Fluorocinnamonitrile are:

-

δD = 19.5 MPa½

-

δP = 9.5 MPa½

-

δH = 5.0 MPa½

These values were estimated using a group contribution method, a widely accepted technique for predicting HSP.

Predicted Solubility of 4-Fluorocinnamonitrile in Common Solvents

Using the estimated HSP for 4-Fluorocinnamonitrile and the known HSP for a range of common laboratory solvents, the HSP distance (Ra) can be calculated to predict relative solubility. A lower Ra value suggests better solubility.

| Solvent Category | Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | HSP Distance (Ra) from 4-Fluorocinnamonitrile | Predicted Solubility |

| Polar Protic | Water | 15.5 | 16.0 | 42.3 | 40.0 | Very Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.5 | Moderate | |

| Methanol | 14.7 | 12.3 | 22.3 | 19.2 | Moderate | |

| Isopropanol | 15.8 | 6.1 | 16.4 | 14.6 | Good | |

| Polar Aprotic | Acetone | 15.5 | 10.4 | 7.0 | 4.8 | High |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 10.1 | Moderate | |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.9 | High | |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.8 | High | |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 6.4 | High | |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 7.9 | High | |

| Nonpolar | n-Hexane | 14.9 | 0.0 | 0.0 | 13.1 | Low |

| Toluene | 18.0 | 1.4 | 2.0 | 9.0 | Moderate | |

| Diethyl Ether | 14.5 | 2.9 | 4.6 | 9.9 | Moderate | |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 4.9 | High |

Disclaimer: These are predicted values and should be confirmed experimentally.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, experimental determination of solubility is essential for accurate data. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.[6]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of 4-Fluorocinnamonitrile.

Materials:

-

4-Fluorocinnamonitrile (solid)

-

Selected solvents of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid 4-Fluorocinnamonitrile to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[7] Longer times may be necessary, and this should be verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter. This is often the preferred method to remove fine particles.

-

-

-

Sample Preparation for Analysis:

-

Immediately after phase separation, take a known aliquot of the clear, saturated solution.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. The dilution factor must be accurately recorded.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of 4-Fluorocinnamonitrile.[8]

-

A calibration curve must be prepared using standard solutions of known concentrations of 4-Fluorocinnamonitrile in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Workflow for Experimental Solubility Determination

Caption: Experimental workflow for determining the solubility of 4-Fluorocinnamonitrile using the shake-flask method.

Factors Influencing Solubility

Several factors can influence the solubility of 4-Fluorocinnamonitrile:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[9] However, this is not always the case, and the effect of temperature should be determined experimentally if solubility at different temperatures is a concern.

-

pH: As 4-Fluorocinnamonitrile does not have readily ionizable groups, its solubility is expected to be largely independent of pH within a typical aqueous range.

-

Presence of Cosolvents: The solubility in a primary solvent can be significantly altered by the addition of a cosolvent. For instance, the low aqueous solubility of 4-Fluorocinnamonitrile can be increased by the addition of a water-miscible organic solvent like ethanol or DMSO.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 4-Fluorocinnamonitrile in common solvents, combining theoretical predictions with a detailed experimental protocol. The Hansen Solubility Parameter model suggests that 4-Fluorocinnamonitrile will exhibit good solubility in polar aprotic solvents such as acetone, DMF, DMSO, and THF, and moderate solubility in alcohols and some nonpolar solvents like toluene. Its solubility in water is predicted to be very low.

For researchers and drug development professionals, the provided shake-flask method offers a robust and reliable means of obtaining accurate experimental solubility data. This information is critical for making informed decisions in formulation development, process chemistry, and preclinical studies. It is strongly recommended that the theoretical predictions presented in this guide be validated through experimental determination to ensure the highest degree of accuracy.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluorocinnamonitrile. Retrieved January 30, 2026, from [Link]

-

Abbott, S. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved January 30, 2026, from [Link]

-

Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP). Retrieved January 30, 2026, from [Link]

-

iFormulate. (2017, February 2). iFormulate introduces…a quick guide to Hansen Solubility Parameters [Video]. YouTube. [Link]

-

ResearchGate. (2020). Influence of Hansen solubility parameters on exfoliation of organophilic fluoromica. Retrieved January 30, 2026, from [Link]

-

GitHub. (n.d.). gnpd/HSPiPy: Hansen Solubility Parameters in Python. Retrieved January 30, 2026, from [Link]

-

MDPI. (2023). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved January 30, 2026, from [Link]

-

Hansen Solubility. (n.d.). HSP for Beginners. Retrieved January 30, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. Retrieved January 30, 2026, from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2020). Solubility: An overview. Retrieved January 30, 2026, from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2020). Solubility: An overview. Retrieved January 30, 2026, from [Link]

-

Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved January 30, 2026, from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 30, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Values. Retrieved January 30, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 30, 2026, from [Link]

-

Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved January 30, 2026, from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved January 30, 2026, from [Link]

-

Pharmaceutical Sciences. (2023). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved January 30, 2026, from [Link]

-

JoVE. (2020, March 26). Solubility. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved January 30, 2026, from [Link]

-

Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved January 30, 2026, from [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. processchemistryportal.com [processchemistryportal.com]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. researchgate.net [researchgate.net]

- 5. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

The Strategic Role of Fluorine in Modulating the Reactivity of 4-Fluorocinnamonitrile: A Technical Guide for Researchers

Introduction: The Understated Influence of a Single Fluorine Atom

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for fine-tuning physicochemical and biological properties.[1][2][3] The unique electronic properties of fluorine—its high electronegativity and relatively small size—can profoundly alter the reactivity of a molecule, often in predictable and advantageous ways.[4] This technical guide delves into the nuanced role of the fluorine substituent in 4-Fluorocinnamonitrile, a versatile building block. We will explore how this single atomic substitution governs the molecule's reactivity, offering a detailed examination of its participation in key organic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical biology of fluorinated compounds.[1][2]

Core Physicochemical Properties of 4-Fluorocinnamonitrile

A foundational understanding of 4-Fluorocinnamonitrile's basic properties is essential before dissecting its reactivity.

| Property | Value | Source |

| Molecular Formula | C₉H₆FN | [5] |

| Molecular Weight | 147.15 g/mol | [5] |

| Appearance | White solid | |

| Melting Point | 37-40 °C | |

| Boiling Point | 188 °C |

Spectroscopic data provides a fingerprint for the molecule's structure.

¹H NMR: The proton NMR spectrum would be expected to show complex aromatic signals influenced by fluorine coupling, along with signals for the vinyl protons.

¹³C NMR: The carbon NMR spectrum is particularly informative, with the C-F coupling constants providing clear evidence of the fluorine's position.[5]

IR Spectroscopy: Key stretches include the C≡N nitrile group (around 2220-2260 cm⁻¹), the C=C alkene bond (around 1600-1680 cm⁻¹), and C-F bond vibrations (around 1000-1400 cm⁻¹).[6][7][8][9]

The Electronic Influence of Fluorine: A Duality of Effects

The reactivity of 4-Fluorocinnamonitrile is fundamentally dictated by the electronic perturbations introduced by the fluorine atom. Fluorine exerts two primary electronic effects:

-

A Strong Inductive Effect (-I): Due to its supreme electronegativity, fluorine withdraws electron density through the sigma bond network.[10] This effect is most pronounced at the ipso-carbon and diminishes with distance.

-

A Weaker Mesomeric Effect (+M): The lone pairs on the fluorine atom can donate electron density to the aromatic pi-system. However, due to poor orbital overlap between the 2p orbital of fluorine and the aromatic pi-system, this resonance donation is significantly weaker than its inductive withdrawal.[10]

The net result is that the fluorine atom in 4-Fluorocinnamonitrile acts as a moderate electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution.

Reactivity at the Aromatic Ring: Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitrile group, para to the fluorine atom, renders the aromatic ring of 4-Fluorocinnamonitrile susceptible to nucleophilic aromatic substitution (SNAr).

The fluorine atom plays a crucial, albeit counterintuitive, role in this reaction. While fluoride is a poor leaving group in SN1 and SN2 reactions, in the context of SNAr, the reactivity trend for halogens is often F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The highly electronegative fluorine atom strongly stabilizes this negatively charged intermediate through its inductive effect, thereby lowering the activation energy of this step.[11]

Representative SNAr Reaction Data

| Nucleophile | Product | Plausible Conditions | Expected Yield |

| Morpholine | 4-(Morpholino)cinnamonitrile | K₂CO₃, DMSO, 120 °C | High |

| Sodium Methoxide | 4-Methoxycinnamonitrile | NaOMe, MeOH, reflux | Good to High |

| Thiophenol | 4-(Phenylthio)cinnamonitrile | K₂CO₃, DMF, 100 °C | Good |

Experimental Protocol: Synthesis of 4-(Morpholino)cinnamonitrile

This protocol is adapted from general procedures for SNAr reactions with amines.[11][12][13]

-

Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluorocinnamonitrile (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity at the α,β-Unsaturated System: Michael Addition

The cinnamonitrile scaffold features an electron-deficient alkene due to conjugation with the electron-withdrawing nitrile group. This makes the β-carbon susceptible to attack by soft nucleophiles in a conjugate or Michael addition reaction.[1][2][6][14] The fluorine atom, through its overall electron-withdrawing nature, further enhances the electrophilicity of the double bond, thus promoting this type of reaction.

Representative Michael Addition Data

| Nucleophile | Plausible Catalyst/Base | Product | Expected Yield |

| Thiophenol | Triethylamine | 3-(4-Fluorophenyl)-3-(phenylthio)propanenitrile | High |

| Malononitrile | Piperidine | 2-(1-(4-Fluorophenyl)-2-cyanoethyl)malononitrile | Good |

| Nitromethane | DBU | 4-(4-Fluorophenyl)-4-nitrobutanenitrile | Moderate to Good |

Experimental Protocol: Michael Addition of Thiophenol to 4-Fluorocinnamonitrile

This protocol is based on established methods for the thiol-Michael addition.[15][16][17][18][19][20]

-

Reagent Preparation: In a round-bottom flask, dissolve 4-Fluorocinnamonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Nucleophile and Catalyst Addition: Add thiophenol (1.1 eq) to the solution, followed by a catalytic amount of a base like triethylamine (0.1 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature.

-